molecular formula C7H11NO2 B13188735 3-Hydroxy-3-(oxolan-3-YL)propanenitrile

3-Hydroxy-3-(oxolan-3-YL)propanenitrile

Cat. No.: B13188735
M. Wt: 141.17 g/mol
InChI Key: PBAGYIYOMWVHDH-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(oxolan-3-yl)propanenitrile is an organic compound with the molecular formula C₇H₁₁NO₂ and a molecular weight of 141.17 g/mol . This compound is characterized by the presence of a hydroxy group, an oxolane ring, and a nitrile group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(oxolan-3-yl)propanenitrile can be achieved through several methods. One common approach involves the reaction of oxolane derivatives with nitrile compounds under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as distillation and chromatography, are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(oxolan-3-yl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-3-(oxolan-3-yl)propanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(oxolan-3-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-3-(oxolan-3-yl)propanenitrile is unique due to the presence of the oxolane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature allows for a broader range of chemical transformations and applications .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

3-hydroxy-3-(oxolan-3-yl)propanenitrile

InChI

InChI=1S/C7H11NO2/c8-3-1-7(9)6-2-4-10-5-6/h6-7,9H,1-2,4-5H2

InChI Key

PBAGYIYOMWVHDH-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C(CC#N)O

Origin of Product

United States

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